molecular formula C9H12N2O3S B2938800 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid CAS No. 501074-92-6

2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid

Cat. No.: B2938800
CAS No.: 501074-92-6
M. Wt: 228.27
InChI Key: JDCKXGBXTQJEJN-UHFFFAOYSA-N
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Description

2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a sulfanyl group attached to the acetic acid moiety and a pyrimidine ring with a propyl substituent at the 6-position and an oxo group at the 4-position.

Scientific Research Applications

2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid has various applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid typically involves the condensation of a three-carbon compound with an amidine structure. The reaction is catalyzed by sodium hydroxide or ethoxide . The process involves nucleophilic addition followed by cyclization to form the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid is unique due to its specific structural features, such as the sulfanyl group and the propyl substituent on the pyrimidine ring. These features contribute to its distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

IUPAC Name

2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-2-3-6-4-7(12)11-9(10-6)15-5-8(13)14/h4H,2-3,5H2,1H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCKXGBXTQJEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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